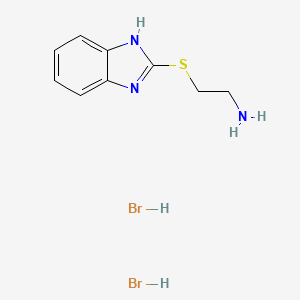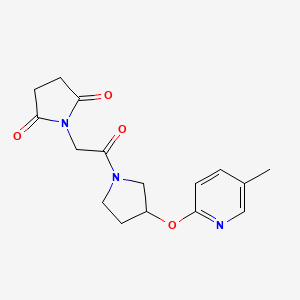
1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a compound characterized by the presence of pyrrolidine and pyridine rings, making it a compound of significant interest in organic chemistry and pharmacology. This molecule's unique structure allows it to engage in a variety of chemical reactions and applications, particularly in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione involves a multi-step synthesis process. Key steps typically include the formation of the pyrrolidine-2,5-dione core, followed by the introduction of the oxoethyl linker and the subsequent attachment of the 5-Methylpyridin-2-yl group. Reaction conditions often require carefully controlled environments, using reagents such as strong bases, acids, and oxidizing agents to achieve the desired product purity and yield.
Industrial Production Methods: Industrial production of this compound might leverage scalable reactions such as catalytic hydrogenation, solvent-extraction techniques, and crystallization methods to ensure high yield and purity. Flow chemistry and continuous manufacturing processes are also employed to maintain consistent production scales and reduce batch-to-batch variability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione can undergo a variety of chemical reactions including:
Oxidation: Conversion to higher oxidation states using agents like potassium permanganate or chromic acid.
Reduction: Reaction with reducing agents like lithium aluminum hydride to generate reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the pyridine or pyrrolidine rings.
Common Reagents and Conditions: Common reagents include halogenating agents, Grignard reagents, and organolithium compounds. Standard conditions might involve anhydrous environments, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures ranging from -78°C to 150°C, depending on the reaction specifics.
Major Products: The major products formed depend on the type of reaction, but they typically include various substituted pyrrolidine and pyridine derivatives, which can further participate in downstream synthetic applications.
Applications De Recherche Scientifique
1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione finds extensive use in the following fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies exploring receptor binding and enzyme inhibition due to its ability to interact with biological macromolecules.
Industry: Used in material sciences for developing new polymers and as a catalyst in certain industrial reactions.
Mécanisme D'action
The mechanism of action of 1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves binding to specific molecular targets such as enzymes or receptors, altering their function. The pyrrolidine and pyridine moieties are critical for these interactions, providing a scaffold that fits precisely into the active sites of target proteins, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Unique Features: Compared to similar compounds, 1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione stands out due to its dual ring structure and the presence of a versatile oxoethyl linker, which provides increased reactivity and specificity in biological systems.
List of Similar Compounds: Similar compounds include:
1-(2-Pyrrolidin-2-yl-2-oxoethyl)pyrrolidine-2,5-dione
1-(3-(5-Methylpyridin-2-yl)oxy)pyrrolidine
2,5-Dioxo-3-(5-Methylpyridin-2-yl)oxypyrrolidin-1-yl
There you have it! A comprehensive overview of this compound
Propriétés
IUPAC Name |
1-[2-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-11-2-3-13(17-8-11)23-12-6-7-18(9-12)16(22)10-19-14(20)4-5-15(19)21/h2-3,8,12H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUMFLZBYLTFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(15S)-10-(3-Chlorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2728384.png)
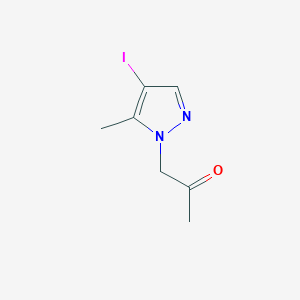
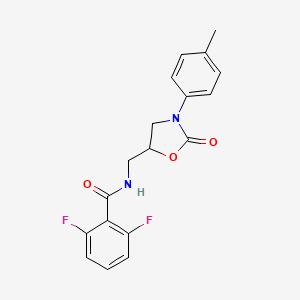
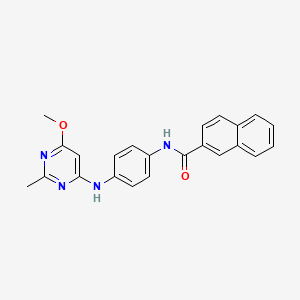
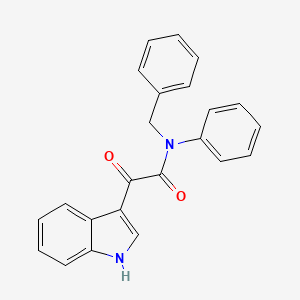

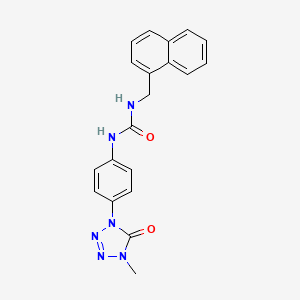
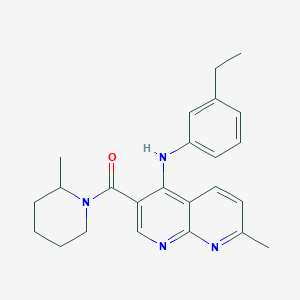
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(tert-butyl)benzamide](/img/structure/B2728399.png)
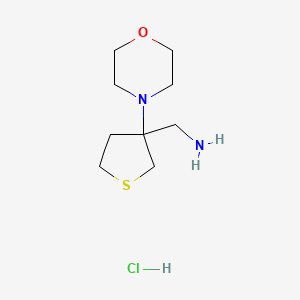
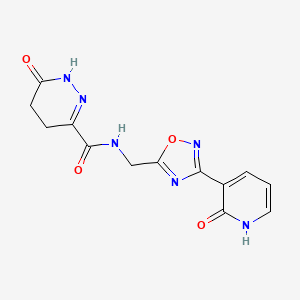
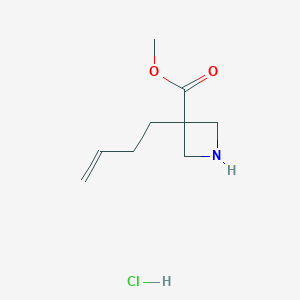
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromopyridin-3-yl)methanone](/img/structure/B2728403.png)
